

Comprehensive Safety and Handling Guide: Halogenated Pyrrole Derivatives

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Compound of Interest

Compound Name: 4,5-Dichloro-1H-pyrrole-2-carbaldehyde
CAS No.: 33515-59-2
Cat. No.: B15072300

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A Technical Whitepaper on **4,5-Dichloro-1H-pyrrole-2-carbaldehyde** and CAS 27746-02-7

Executive Summary & Critical Nomenclature Resolution

In pharmaceutical drug discovery and materials science, halogenated pyrroles serve as indispensable building blocks for synthesizing kinase inhibitors, marine natural product analogs, and advanced porphyrins. However, a pervasive nomenclature and database discrepancy exists in commercial procurement systems regarding the target compound.

Critical Quality Control (QC) Alert: The prompt identifies "**4,5-Dichloro-1H-pyrrole-2-carbaldehyde**" alongside "CAS 27746-02-7". This is a known database mismatch.

- CAS 33515-59-2 corresponds to **4,5-Dichloro-1H-pyrrole-2-carbaldehyde**[1].
- CAS 27746-02-7 corresponds to 4-Bromo-1H-pyrrole-2-carboxylic acid[2][3][4].

As a Senior Application Scientist, it is imperative to state that proceeding with a synthetic route without resolving this discrepancy will result in catastrophic failure of the chemical pipeline. Aldehydes and carboxylic acids possess fundamentally different reactivities. To ensure absolute scientific integrity, this whitepaper provides an in-depth safety, toxicological, and handling analysis for both compounds, equipping researchers with the data needed to safely navigate this discrepancy.

Physicochemical Profiling & Structural Analysis

The biological activity and occupational hazards of these compounds are dictated by the electron-withdrawing nature of their halogens (chlorine vs. bromine) and the reactivity of their functional groups (aldehyde vs. carboxylic acid). The halogens increase the lipophilicity of the pyrrole ring, enhancing cellular membrane permeability, which directly correlates to their hazard classifications.

Table 1: Physicochemical Comparison

Property	4,5-Dichloro-1H-pyrrole-2-carbaldehyde	4-Bromo-1H-pyrrole-2-carboxylic acid
CAS Number	33515-59-2[1]	27746-02-7[3]
Molecular Formula	C ₅ H ₃ Cl ₂ NO[1]	C ₅ H ₄ BrNO ₂ [3]
Molecular Weight	163.99 g/mol [1]	189.99 g/mol [3]
Functional Group	Aldehyde (-CHO)	Carboxylic Acid (-COOH)
Physical Form	Solid[1]	Off-white to yellow/brown solid[4]
Storage Conditions	Inert atmosphere, 2-8°C, Dark[1]	Inert atmosphere, Room Temp or 2-8°C[4][5]

Hazard Identification & GHS Classification

Understanding the causality behind GHS classifications is critical for designing self-validating safety protocols.

- CAS 33515-59-2 (Aldehyde): Classified primarily under H302 (Harmful if swallowed)[1]. The acute oral toxicity is mechanistically linked to the highly electrophilic nature of the aldehyde carbonyl, which can readily form Schiff bases with primary amines in biological tissues, leading to acute metabolic disruption.
- CAS 27746-02-7 (Carboxylic Acid): Classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3][4]. The acidic proton, combined with the lipophilic brominated ring, allows the molecule to partition into the lipid bilayers of the skin and respiratory mucosa, causing localized pH disruption and protein denaturation[3].

Table 2: GHS Hazard and Precautionary Matrix

Compound	Signal Word	Hazard Statements (H-Codes)	Key Precautionary Statements (P-Codes)
Aldehyde (33515-59-2)	Warning	H302[1]	P264, P270, P301+P312, P330, P501[1]
Acid (27746-02-7)	Warning	H315, H319, H335[3][5]	P261, P280, P305+P351+P338[3][4]

Toxicological Mechanisms & Visualizations

When exposed to halogenated pyrroles, the body undergoes specific stress responses. The lipophilicity drives absorption, while the functional groups dictate the specific toxicological endpoint.

Figure 1: Mechanistic pathway of halopyrrole-induced cellular stress and toxicity.

Self-Validating Experimental Protocols

To ensure both safety and scientific integrity, do not rely solely on vendor labels. Implement the following self-validating workflow before initiating any synthetic campaign.

Protocol 1: Identity Confirmation & Procurement Triage

Objective: Resolve the CAS 27746-02-7 / **4,5-Dichloro-1H-pyrrole-2-carbaldehyde** discrepancy before use. Causality: Using an acid instead of an aldehyde in a Knoevenagel condensation will result in zero yield and wasted highly valuable starting materials.

- Sample Preparation: In a fume hood, dissolve 5 mg of the received solid in 0.5 mL of DMSO-
 . Rationale: DMSO-
 fully solubilizes both the acid and the aldehyde without exchanging the critical protons.
- ¹H-NMR Acquisition: Run a standard ¹H-NMR spectrum.
- Data Validation (The Self-Check):
 - If a sharp singlet appears at ~9.5 ppm, the compound is the aldehyde (CAS 33515-59-2).
 - If a broad singlet appears at >11.0 ppm, the compound is the carboxylic acid (CAS 27746-02-7).
- Action: Label the vial with the empirically verified structure, overriding the vendor label if necessary.

Figure 2: Self-validating QC workflow for resolving CAS and nomenclature discrepancies.

Protocol 2: Safe Handling and Reaction Setup

Objective: Mitigate H302, H315, H319, and H335 hazards during reaction setup[3].

- Environmental Control: Perform all weighing inside a localized exhaust ventilation system (fume hood or powder weighing station). Rationale: Prevents inhalation of fine particulates (H335 mitigation)[3].
- PPE Selection: Don double-layered nitrile gloves, a lab coat, and tight-fitting safety goggles. Rationale: The lipophilic nature of halogenated pyrroles allows them to rapidly penetrate single-layer latex, causing skin irritation (H315 mitigation)[3].

- Inert Atmosphere Transfer: For the aldehyde (CAS 33515-59-2), purge the reaction vessel with Argon or Nitrogen[1]. Rationale: Electron-rich pyrrole aldehydes are susceptible to slow photo-oxidation to their corresponding acids. Inert storage at 2-8°C prevents this degradation[1][5].
- Decontamination: Post-weighing, wipe down spatulas and balances with an isopropanol-soaked tissue. Dispose of tissues in a sealed solid-waste container (P501 compliance)[3].

References

- BLD Pharm. "33515-59-2 | **4,5-Dichloro-1H-pyrrole-2-carbaldehyde**".
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Sources

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